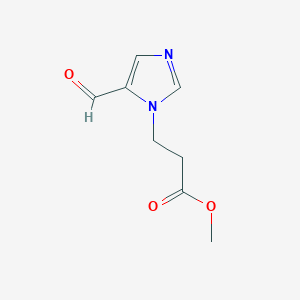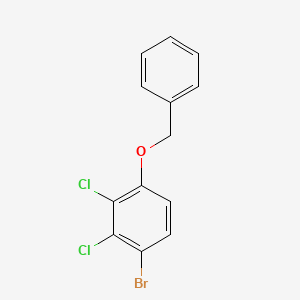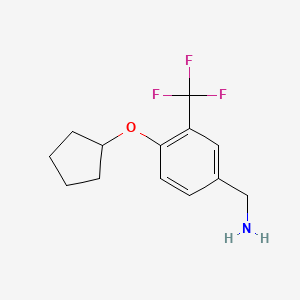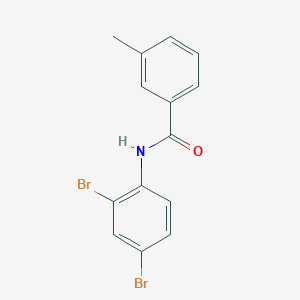
Adenylyl(3'-5')cytidylyl(3'-5')cytidine free acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenylyl(3’-5’)cytidylyl(3’-5’)cytidine free acid is a synthetic nucleotide analog. It is composed of adenosine and two cytidine molecules linked by phosphodiester bonds. This compound is often used in biochemical and molecular biology research due to its structural similarity to natural nucleotides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adenylyl(3’-5’)cytidylyl(3’-5’)cytidine free acid typically involves the stepwise addition of nucleotide units. The process begins with the protection of functional groups to prevent unwanted reactions. The adenosine and cytidine units are then linked through phosphodiester bonds using coupling agents such as phosphoramidites or phosphotriesters. The final product is deprotected to yield the free acid form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated synthesizers and high-throughput techniques are employed to increase efficiency and yield. Purification is achieved through chromatography techniques such as HPLC (High-Performance Liquid Chromatography).
Análisis De Reacciones Químicas
Types of Reactions
Adenylyl(3’-5’)cytidylyl(3’-5’)cytidine free acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the phosphodiester bonds in the presence of water.
Oxidation and Reduction: Modifying the nucleotide bases or the sugar moiety.
Substitution: Replacing functional groups with other chemical entities.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields individual nucleotide units, while oxidation and reduction can lead to modified nucleotides.
Aplicaciones Científicas De Investigación
Adenylyl(3’-5’)cytidylyl(3’-5’)cytidine free acid has numerous applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and reactions.
Biology: Employed in the study of RNA and DNA synthesis, as well as in the investigation of enzyme mechanisms.
Industry: Utilized in the production of nucleotide-based products and as a research tool in biotechnology.
Mecanismo De Acción
The mechanism of action of adenylyl(3’-5’)cytidylyl(3’-5’)cytidine free acid involves its incorporation into nucleic acids. It can act as a substrate for various enzymes, including polymerases and nucleases. The compound’s structure allows it to mimic natural nucleotides, thereby influencing biochemical pathways and molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
Adenylyl(3’-5’)cytidine: A simpler analog with only one cytidine unit.
Cytidylyl(3’-5’)cytidine: Composed of two cytidine units linked by a phosphodiester bond.
Adenylyl(3’-5’)adenosine: Contains two adenosine units linked by a phosphodiester bond.
Uniqueness
Adenylyl(3’-5’)cytidylyl(3’-5’)cytidine free acid is unique due to its specific combination of adenosine and two cytidine units. This structure allows it to participate in a wider range of biochemical reactions and interactions compared to simpler analogs.
Propiedades
Fórmula molecular |
C28H37N11O18P2 |
|---|---|
Peso molecular |
877.6 g/mol |
Nombre IUPAC |
[5-(4-amino-2-oxopyrimidin-1-yl)-3-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C28H37N11O18P2/c29-13-1-3-37(27(45)35-13)24-17(42)16(41)11(54-24)6-51-58(47,48)57-21-12(55-25(19(21)44)38-4-2-14(30)36-28(38)46)7-52-59(49,50)56-20-10(5-40)53-26(18(20)43)39-9-34-15-22(31)32-8-33-23(15)39/h1-4,8-12,16-21,24-26,40-44H,5-7H2,(H,47,48)(H,49,50)(H2,29,35,45)(H2,30,36,46)(H2,31,32,33) |
Clave InChI |
VZJYWZRAHCUTCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=NC4=O)N)COP(=O)(O)OC5C(OC(C5O)N6C=NC7=C(N=CN=C76)N)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]-](/img/structure/B12088232.png)
![Benzene, 1,3-dibromo-5-(1,1-dimethylethyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B12088239.png)





![2-(Benzylamino)-2-{3-fluorobicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12088280.png)


